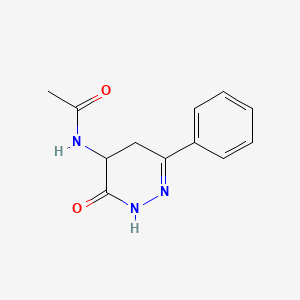
N-(3-oxo-6-phenyl-2,3,4,5-tetrahydropyridazin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-oxo-6-phenyl-2,3,4,5-tetrahydropyridazin-4-yl)acetamide is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by a six-membered ring containing two adjacent nitrogen atoms and an oxygen atom at the third position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-oxo-6-phenyl-2,3,4,5-tetrahydropyridazin-4-yl)acetamide typically involves the condensation of hydrazine derivatives with diketones or keto acids. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate under reflux conditions, followed by cyclization and acetylation to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale synthesis.
化学反応の分析
Types of Reactions
N-(3-oxo-6-phenyl-2,3,4,5-tetrahydropyridazin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
N-(3-oxo-6-phenyl-2,3,4,5-tetrahydropyridazin-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and analgesic activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of N-(3-oxo-6-phenyl-2,3,4,5-tetrahydropyridazin-4-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: The compound may modulate the production of prostaglandins and other inflammatory mediators, thereby exerting its anti-inflammatory effects.
類似化合物との比較
Similar Compounds
Pyridazinone Derivatives: Compounds such as 4-amino-3-phenyl-2H-pyridazin-3-one and 6-aryl-2,3,4,5-tetrahydropyridazin-3-one.
Pyridazine Derivatives: Compounds like pyridazine-3-one and its various substituted forms.
Uniqueness
N-(3-oxo-6-phenyl-2,3,4,5-tetrahydropyridazin-4-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and an acetamide moiety differentiates it from other pyridazinone derivatives, potentially leading to unique pharmacological activities .
特性
分子式 |
C12H13N3O2 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC名 |
N-(6-oxo-3-phenyl-4,5-dihydro-1H-pyridazin-5-yl)acetamide |
InChI |
InChI=1S/C12H13N3O2/c1-8(16)13-11-7-10(14-15-12(11)17)9-5-3-2-4-6-9/h2-6,11H,7H2,1H3,(H,13,16)(H,15,17) |
InChIキー |
VTNIWFFDHOWLHA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1CC(=NNC1=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-Fluorophenyl)-1,3-dimethyl-1H-pyrazolo-[3,4-b]-pyridine-4-carboxylic acid](/img/structure/B15149725.png)
![({(4E)-1-(2-amino-2-oxoethyl)-4-[(2,6-dimethylphenyl)imino]-1,3-diazaspiro[4.4]non-2-en-2-yl}sulfanyl)acetic acid](/img/structure/B15149728.png)
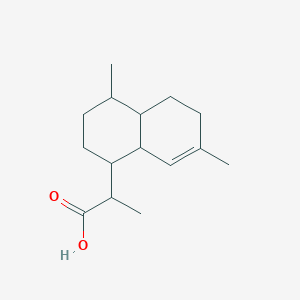
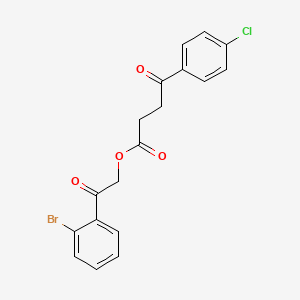
![2-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide](/img/structure/B15149734.png)
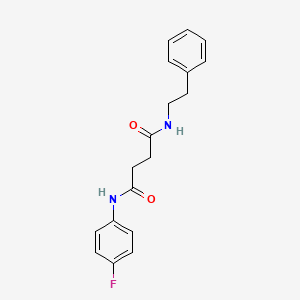
![5-[(5-Bromo-2,3-dimethoxyphenyl)methylene]-2-thioxo-4-thiazolidinone](/img/structure/B15149751.png)
![N~4~-(3-chloro-4-methoxyphenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B15149758.png)
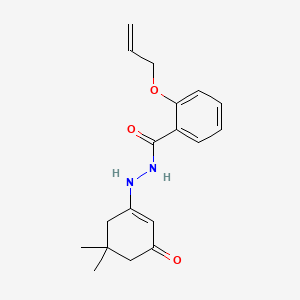
![N-{4-[(5-chloro-2-hydroxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B15149771.png)
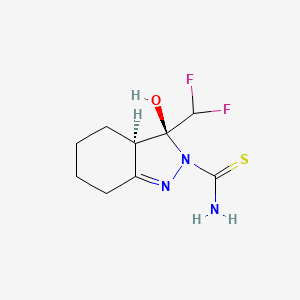
![{1-[3-(Benzyloxy)benzyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B15149797.png)
![2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15149814.png)
![2-{3-methoxy-4-[3-(3-methylphenoxy)propoxy]phenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15149827.png)
